molecular formula C26H22N4O5S3 B2996240 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-18-9

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2996240
CAS RN: 865182-18-9
M. Wt: 566.67
InChI Key: WZHVTTKOXSYOGB-SGEDCAFJSA-N
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Description

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H22N4O5S3 and its molecular weight is 566.67. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Research on compounds structurally related to "(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" has shown promising antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, with various functional groups, have been synthesized and evaluated for their biological effectiveness. The synthesis involves condensing ethyl chloroformate with substituted 2-aminobenzothiazoles, showcasing the versatility of the chemical framework for biological and pharmacological screening (Patel et al., 2009).

Pro-apoptotic and Anticancer Properties

Another aspect of the scientific research applications of compounds similar to the specified chemical structure includes their pro-apoptotic and anticancer properties. Specifically, derivatives synthesized from indapamide, a known diuretic, have shown high proapoptotic activity among synthesized compounds on melanoma cell lines, with significant growth inhibition. This highlights the potential of such compounds in developing anticancer therapies. The evaluation against different human carbonic anhydrase isoforms suggests a broad spectrum of biological activity, indicating the potential for targeted cancer treatments (Yılmaz et al., 2015).

Synthesis and Characterization for Pharmacological Screening

The structural versatility of compounds related to "(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" allows for extensive pharmacological applications. Synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents have been explored, with compounds showing significant activity in vivo. This underlines the compound's utility in exploring the pharmacological and structure–activity relationship for developing novel therapeutic agents (Rahman et al., 2014).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5S3/c1-2-15-29-23-14-13-21(37(27,32)33)17-24(23)36-26(29)28-25(31)19-9-11-20(12-10-19)38(34,35)30-16-5-7-18-6-3-4-8-22(18)30/h1,3-4,6,8-14,17H,5,7,15-16H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHVTTKOXSYOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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